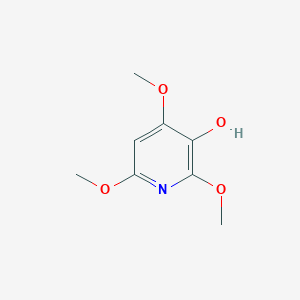

2,4,6-Trimethoxypyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis. researchmap.jpuva.nl Their unique aromatic and electronic properties, stemming from the presence of a nitrogen atom in the six-membered ring, make them versatile substrates for a wide range of chemical transformations. researchmap.jp Pyridine-containing molecules are integral to numerous pharmaceuticals, agrochemicals, and materials science applications. researchmap.jpuva.nlcymitquimica.com The ability to introduce a variety of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. researchgate.net

Academic Context of Multifunctionalized Heterocycles

Multifunctionalized heterocycles, those bearing several different functional groups, are of significant academic and industrial interest. clockss.org The strategic placement of multiple functionalities on a single heterocyclic core can lead to compounds with complex and often desirable properties. Research in this area focuses on developing novel synthetic methodologies that allow for the precise and efficient construction of these intricate molecules. mdpi.comnih.gov Such methods are crucial for building libraries of diverse compounds for drug discovery and for the synthesis of complex natural products. nih.gov

Research Landscape of 2,4,6-Trimethoxypyridin-3-ol and Related Structural Motifs

Direct and detailed research exclusively focused on this compound is notably limited in publicly available scientific literature. Its existence is primarily documented through chemical supplier catalogs, which provide basic physical and chemical data.

| Property | Value |

|---|---|

| CAS Number | 1949816-21-0 |

| Molecular Formula | C8H11NO4 |

| Molecular Weight | 185.18 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Research into related structures provides some insight into the potential chemistry of this compound. For example, studies on the synthesis of substituted 3-hydroxypyridines highlight the challenges in controlling regioselectivity during functionalization. researchmap.jpresearchgate.net The presence of three methoxy (B1213986) groups and a hydroxyl group on the pyridine ring of this compound presents a unique substitution pattern that could lead to interesting reactivity and biological activity. The hydroxyl group at the 3-position is a key feature found in many biologically active pyridinols. researchgate.net

The synthesis of a related compound, 2,4,6-trimethylpyridin-3-ol, has been achieved from 2,4,6-trimethylpyridine (B116444) using a biocatalytic approach with resting cells of Rhodococcus jostii TMP1, demonstrating a regioselective hydroxylation. researchgate.net This suggests that enzymatic methods could be a viable strategy for the synthesis of highly oxygenated pyridinols.

Furthermore, the reaction of 2,4,6-trimethoxypyridine (B1365694) with indole-2,3-dicarboxylic anhydride (B1165640) has been reported to yield a complex indole (B1671886) derivative, indicating the potential of this scaffold to participate in C-C bond-forming reactions. clockss.orgresearchgate.net The electronic nature of the highly methoxylated pyridine ring likely plays a crucial role in such transformations.

The general synthetic strategies for polysubstituted pyridines often involve multi-component reactions or cross-coupling strategies. mdpi.comnih.gov These approaches could potentially be adapted for the synthesis of this compound, although the specific combination of substituents would require careful optimization of reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-5-4-6(12-2)9-8(13-3)7(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTKUQIOXPOLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethoxypyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2,4,6-trimethoxypyridin-3-ol suggests several possible disconnections of the pyridine (B92270) ring, leading to various potential starting materials. The most common strategies for pyridine synthesis involve either building the ring from acyclic precursors (ring synthesis) or modifying a pre-existing pyridine core (functional group interconversion).

Key Disconnections:

C2-C3 and C5-C6 Disconnection (Hantzsch-type synthesis): This approach would involve the condensation of a β-ketoester equivalent, an aldehyde, and an ammonia (B1221849) source. However, the specific substitution pattern of the target molecule, particularly the oxygenation at C3, C4, and C6, makes the direct application of the classical Hantzsch synthesis challenging.

Disconnection into a 1,5-dicarbonyl compound and ammonia: This is a classical approach to pyridine synthesis. For the target molecule, this would require a highly functionalized 1,5-dicarbonyl precursor, the synthesis of which could be complex.

Functional Group Interconversion on a Pyridine Core: A more plausible approach involves starting with a polysubstituted pyridine and introducing the desired functional groups. A key precursor could be a polychlorinated pyridine, where the chloro groups can be sequentially substituted with methoxy (B1213986) and hydroxyl groups. For instance, a disconnection could lead to 2,3,4,6-tetrachloropyridine.

Precursor Design and Synthesis Strategies

Based on the retrosynthetic analysis, the design of suitable precursors is crucial.

Acyclic Precursors for Ring Synthesis: The design of acyclic precursors for a one-pot cyclization would require careful placement of functional groups to ensure the correct regiochemistry of the final product. This could involve, for example, a highly substituted enamine and a 1,3-dicarbonyl compound.

Polysubstituted Pyridine Precursors: A more practical strategy would be to utilize commercially available or readily synthesizable substituted pyridines. For example, 2,4,6-trichloropyridine (B96486) is a known compound that could serve as a starting point. The synthesis of this precursor itself can be achieved through various methods, including the chlorination of pyridinones. Another potential precursor could be a nitropyridine, which can be converted to the desired hydroxyl group.

| Precursor Type | Example Precursor | Potential Synthetic Utility |

| Acyclic | Substituted 1,5-dicarbonyl compound | Direct formation of the pyridine ring. |

| Heterocyclic | 2,4,6-Trichloropyridine | Stepwise functionalization to introduce methoxy and hydroxyl groups. |

| Heterocyclic | 2,4,6-Trimethoxypyridine (B1365694) | Introduction of the hydroxyl group at the C3 position. |

| Heterocyclic | 3-Amino-2,4,6-trimethoxypyridine | Conversion of the amino group to a hydroxyl group. |

Direct and Indirect Synthetic Approaches

Several ring-closing methodologies could be envisioned for the de novo synthesis of the this compound skeleton.

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions of 1,2,4-triazines with appropriate dienophiles can lead to highly substituted pyridines. acsgcipr.org For the target molecule, a suitably substituted triazine could react with an enol ether to furnish the desired pyridine core after elimination of nitrogen. For example, a 3,5-dimethoxy-1,2,4-triazine reacting with a methoxy-substituted acetylene (B1199291) derivative could theoretically lead to the target scaffold. The hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles is another powerful method for constructing polysubstituted 3-hydroxypyridines. rsc.orgresearchgate.net

Cyclocondensation Reactions: The condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source is a fundamental method for pyridine synthesis. youtube.com The synthesis of a precursor such as a 2,4-dimethoxy-1,5-dicarbonyl compound bearing a suitable leaving group at the 3-position could potentially cyclize with ammonia to form the desired pyridin-3-one tautomer. The regiochemistry of such cyclocondensation reactions is a critical factor to consider. beilstein-journals.orgnih.gov

This approach is often more practical for accessing highly substituted pyridines.

From Polychloropyridines: A plausible route starts from 2,4,6-trichloropyridine. google.comsigmaaldrich.com Nucleophilic aromatic substitution with sodium methoxide (B1231860) can be used to introduce the methoxy groups. The regioselectivity of this substitution is dependent on the reaction conditions. Typically, the 4-position is the most reactive, followed by the 2- and 6-positions. By controlling the stoichiometry and temperature, it might be possible to achieve selective methoxylation. The introduction of the hydroxyl group at the C3 position could be more challenging. One strategy could involve nitration of a partially methoxylated pyridine intermediate, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to the hydroxyl group.

From Aminopyridines: If a 3-amino-2,4,6-trimethoxypyridine precursor could be synthesized, the conversion of the amino group to a hydroxyl group is a standard transformation. This can be achieved via diazotization with a nitrite (B80452) source in an acidic medium, followed by warming the resulting diazonium salt solution. The synthesis of the aminopyridine precursor itself could be a multi-step process.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for any proposed synthetic route to maximize the yield and purity of this compound.

For Nucleophilic Aromatic Substitution: In the case of substituting chloropyridines with methoxide, key parameters to optimize include the choice of solvent (e.g., methanol, DMF, DMSO), the temperature, and the concentration of the nucleophile. The use of phase-transfer catalysts could also be explored to enhance the reaction rate.

For Ring-Closing Reactions: For Diels-Alder or cyclocondensation reactions, the choice of catalyst (if any), solvent, temperature, and reaction time are crucial. Lewis acid catalysis, for instance, has been shown to promote certain hetero-Diels-Alder reactions for pyridine synthesis. nih.gov

| Reaction Type | Key Parameters for Optimization | Potential Challenges |

| Nucleophilic Aromatic Substitution | Solvent, Temperature, Nucleophile Concentration, Catalyst | Regioselectivity, Incomplete Substitution |

| Diels-Alder Reaction | Catalyst, Solvent, Temperature, Dienophile/Diene Choice | Low Yields, Undesired Side Reactions |

| Cyclocondensation | Catalyst, pH, Temperature, Reaction Time | Poor Regioselectivity, Low Yields |

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is the primary concern, as there are no stereocenters in the final molecule.

Regioselectivity in Ring Synthesis: In de novo ring synthesis approaches, the substitution pattern of the acyclic precursors will directly dictate the regiochemical outcome. For example, in a cyclocondensation reaction, the relative positions of the carbonyl groups and other functionalities in the 1,5-dicarbonyl precursor are critical.

Regioselectivity in Functional Group Interconversion: When functionalizing a pre-existing pyridine ring, the inherent electronic properties of the pyridine nucleus and the directing effects of the existing substituents will govern the regioselectivity of subsequent reactions. For instance, in the electrophilic nitration of a methoxypyridine, the methoxy groups are ortho-, para-directing, while the pyridine nitrogen is deactivating. The interplay of these effects will determine the position of nitration. Similarly, in nucleophilic aromatic substitution on a polychloropyridine, the positions most susceptible to attack are typically the 4- and 2/6-positions. Precise control over reaction conditions is necessary to achieve the desired regiochemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trimethoxypyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing one-dimensional and two-dimensional NMR data, it is possible to map the carbon-hydrogen framework and establish connectivity between atoms.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The substitution pattern of 2,4,6-Trimethoxypyridin-3-ol—featuring a hydroxyl group and three methoxy (B1213986) groups on the pyridine (B92270) ring—results in a highly simplified and diagnostic set of signals.

The ¹H NMR spectrum is expected to show five distinct signals. The single proton attached to the pyridine ring at position 5 (H-5) would appear as a sharp singlet, as it has no adjacent protons to couple with. The three methoxy groups, being in different chemical environments (at C-2, C-4, and C-6), are expected to resonate as three separate singlets, each integrating to three protons. The hydroxyl proton at C-3 would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight unique carbon atoms in the molecule. This includes five signals for the carbons of the pyridine ring and three signals for the methoxy carbons. The chemical shifts of the ring carbons are significantly influenced by the attached substituents (nitrogen, hydroxyl, and methoxy groups). semanticscholar.orgmdpi.comtestbook.com The carbons bearing the electron-donating methoxy and hydroxyl groups are expected to be shielded compared to the carbons in unsubstituted pyridine. chemrxiv.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | 6.0 - 6.5 | Singlet | 1H |

| OCH₃ (C-6) | 3.8 - 4.0 | Singlet | 3H |

| OCH₃ (C-4) | 3.8 - 4.0 | Singlet | 3H |

| OCH₃ (C-2) | 3.7 - 3.9 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 158 - 163 |

| C-5 | 90 - 95 |

| C-6 | 150 - 155 |

| OCH₃ (C-6) | 55 - 60 |

| OCH₃ (C-4) | 55 - 60 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks are expected in the COSY spectrum, as the sole aromatic proton (H-5) is isolated from all other protons by more than three bonds, confirming its structural isolation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons they are attached to. Expected correlations would be observed between the H-5 proton and the C-5 carbon, and between the protons of each methoxy group and their respective methoxy carbons. mdpi.com

The H-5 proton showing correlations to C-3, C-4, and C-6.

Protons of the C-2 methoxy group correlating to C-2.

Protons of the C-4 methoxy group correlating to C-4.

Protons of the C-6 methoxy group correlating to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Key NOESY correlations would provide definitive proof of the substituent arrangement:

A cross-peak between the aromatic H-5 proton and the protons of the methoxy groups at C-4 and C-6 would confirm their proximity on the pyridine ring.

A correlation between the hydroxyl proton and the methoxy protons at C-2 and C-4 would further solidify the structural assignment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. jocpr.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A prominent, broad absorption band is anticipated in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group, with broadening due to hydrogen bonding. aip.org The region between 2950-3000 cm⁻¹ would feature C-H stretching vibrations from the methoxy groups. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net Strong absorptions corresponding to C-O stretching from the methoxy and hydroxyl groups would be visible in the fingerprint region, typically between 1050-1250 cm⁻¹. nist.gov

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 2950 - 3000 | C-H Stretch | Methoxy (-OCH₃) |

| ~3050 | C-H Stretch | Aromatic (Pyridine Ring) |

| 1580 - 1650 | C=N Stretch | Pyridine Ring |

| 1400 - 1600 | C=C Stretch | Pyridine Ring |

| 1200 - 1250 | C-O Stretch (Aryl Ether) | Methoxy (-OCH₃) |

Raman spectroscopy provides complementary vibrational information to FT-IR. While O-H stretching is typically weak in Raman spectra, the vibrations of the aromatic pyridine ring are often strong and well-defined. acs.org A particularly intense signal is expected for the symmetric ring breathing mode, a characteristic feature for substituted pyridines, typically appearing around 1000-1040 cm⁻¹. aps.orgnih.gov Other C-C and C-N stretching modes within the ring will also be Raman active. cdnsciencepub.com

Predicted Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2950 - 3000 | C-H Stretch | Methoxy (-OCH₃) |

| 1580 - 1650 | C=N / C=C Stretch | Pyridine Ring |

| 1000 - 1040 | Ring Breathing (Symmetric) | Pyridine Ring |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. libretexts.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. youtube.comthermofisher.com

For this compound, the molecular formula is C₈H₁₁NO₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. In positive-ion mode electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺.

Molecular Formula: C₈H₁₁NO₄

Calculated Exact Mass of Neutral Molecule [M]: 185.06881 Da

Calculated Exact Mass of Protonated Ion [M+H]⁺: 186.07663 Da

An experimental HRMS measurement yielding an m/z value that matches the calculated mass to within a few parts per million (ppm) would provide strong evidence to confirm the elemental composition of C₈H₁₁NO₄, completing the structural characterization of the compound.

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data for the specific compound this compound is not publicly available in the searched resources. X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. nih.govwikipedia.org The process involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the three-dimensional structure of the compound, including bond lengths, bond angles, and conformational details.

While the specific crystal structure of this compound is not available, the general principles of X-ray crystallography and the typical interactions observed in related pyridine derivatives can be discussed. For instance, in the crystal structure of a related compound, 2-(Hydroxymethyl)pyridin-3-ol, the molecules are linked by intermolecular hydrogen bonds and exhibit π–π stacking between the pyridine rings. nih.gov

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For a molecule like this compound, one would anticipate the presence of several key interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom in the pyridine ring, as well as the oxygen atoms of the methoxy groups, can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, significantly influencing the crystal packing. In many crystalline structures of organic compounds, these interactions form one-dimensional chains or more complex three-dimensional networks. nih.gov

π–π Stacking: The aromatic pyridine ring can participate in π–π stacking interactions, where the electron clouds of adjacent rings interact. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the crystal lattice. nih.gov

A hypothetical data table for the crystal data of a related pyridinol derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Crystal Data Parameter | Hypothetical Value for a Pyridinol Derivative |

| Chemical Formula | C₈H₁₁NO₄ |

| Formula Weight | 185.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 865.4 |

| Z | 4 |

Computational and Theoretical Studies of 2,4,6 Trimethoxypyridin 3 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. In the context of 2,4,6-Trimethoxypyridin-3-ol, DFT calculations would provide fundamental insights into its intrinsic characteristics.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. This most stable structure is known as the equilibrium geometry. For a flexible molecule like this compound, which has rotatable methoxy (B1213986) groups and a hydroxyl group, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the global minimum on the potential energy surface.

The process begins by constructing an initial guess for the molecule's structure. A DFT method, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)), is then used to calculate the energy and the forces on each atom. The atomic positions are adjusted iteratively until a stationary point is reached where the net forces are zero. The final optimized structure provides key geometrical parameters.

Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-O(H) | 1.35 Å |

| Bond Length | C2-O(Me) | 1.36 Å |

| Bond Angle | C2-C3-C4 | 119.5° |

| Bond Angle | C3-O-H | 109.2° |

| Dihedral Angle | C2-C3-O-H | 0.0° |

| Dihedral Angle | N1-C2-O-C(Me) | 180.0° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. libretexts.orglumenlearning.com DFT calculations provide detailed information about the energies and shapes of these orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO : Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO : Represents the innermost orbital without electrons. It is associated with the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.

Illustrative Electronic Properties for this compound (Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.)

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical reactivity and stability |

After a geometry optimization successfully identifies an energy minimum, vibrational frequency calculations are performed. These calculations serve two main purposes:

Confirmation of a True Minimum : A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or saddle point on the potential energy surface. libretexts.org

Prediction of Spectra : The calculated frequencies and their intensities can be used to predict the molecule's theoretical infrared (IR) and Raman spectra. core.ac.uk These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. core.ac.uk

Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or O-H bending.

Illustrative Vibrational Frequencies for this compound (Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes. Frequencies are often scaled to better match experimental values.)

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectrum |

|---|---|---|

| 3650 | O-H Stretch | IR |

| 3010 | Aromatic C-H Stretch | IR/Raman |

| 2950 | Methyl C-H Stretch | IR/Raman |

| 1610 | Pyridine (B92270) Ring C=C/C=N Stretch | IR/Raman |

| 1250 | C-O Stretch (Methoxy) | IR |

| 1200 | O-H Bend | IR |

Reactivity Predictions and Mechanistic Insights

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. This involves analyzing the electronic structure to identify reactive sites and mapping the energy changes that occur as a reaction proceeds.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org According to FMO theory, a reaction is favorable when the interacting orbitals have a small energy difference and a significant spatial overlap.

For this compound:

The HOMO 's location would indicate the most nucleophilic sites, which are likely to be attacked by electrophiles. The electron-rich oxygen atoms and the pyridine ring are expected to have high HOMO density.

The LUMO 's location would highlight the most electrophilic sites, susceptible to attack by nucleophiles. The carbon atoms of the pyridine ring are potential candidates for high LUMO density.

By analyzing the shapes and energies of these frontier orbitals, one can predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. wikipedia.orglibretexts.org Mapping a reaction pathway on a PES allows for a detailed understanding of the reaction mechanism. wikipedia.org

This computational task involves:

Identifying Reactants and Products : The optimized geometries of the starting materials and final products are located as energy minima on the PES.

Locating the Transition State (TS) : The transition state is the highest energy point along the lowest energy path connecting reactants and products. libretexts.org It represents the energy barrier that must be overcome for the reaction to occur and is characterized by having a single imaginary vibrational frequency.

Calculating Activation Energy : The energy difference between the reactants and the transition state is the activation energy (Ea). This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

By mapping the PES for a proposed reaction involving this compound, chemists can gain mechanistic insights, predict reaction outcomes, and understand why certain products are formed preferentially.

Analysis of Aromaticity and Electronic Delocalization within the Pyridine Ring

The aromatic character of the pyridine ring is a cornerstone of its chemical identity and reactivity. In this compound, this inherent aromaticity is significantly modulated by the presence of three methoxy groups and one hydroxyl group. These substituents, all potent electron-donating groups, profoundly influence the electronic delocalization within the heterocyclic core.

Computational chemistry provides powerful tools to quantify and understand the nuances of aromaticity. The aromaticity of a molecule like pyridine is generally attributed to its cyclic, planar structure with six delocalized π-electrons. A critical feature of pyridine is that the lone pair of electrons on the nitrogen atom occupies an sp2 hybrid orbital within the plane of the ring, and therefore does not participate in the aromatic π-system youtube.comyoutube.com. The electronic properties of the ring are thus primarily dictated by the six π-electrons and the influence of any attached functional groups.

The methoxy (-OCH₃) and hydroxyl (-OH) substituents on the this compound ring are strong π-donors, feeding electron density into the pyridine nucleus through resonance effects. This increased electron density enhances the π-electron delocalization across the ring, which in turn affects the molecule's stability, reactivity, and spectroscopic properties nih.govresearchgate.net. Theoretical studies on substituted pyridines confirm that electron-donating groups generally increase the electron density around the ring system nih.gov.

To quantitatively assess aromaticity, a variety of computational indices are employed. These can be broadly categorized based on geometric, electronic, or magnetic criteria.

Geometrical Indices : The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value of 1 signifies a fully aromatic system with optimal bond lengths, whereas a value of 0 corresponds to a non-aromatic Kekulé structure with distinct single and double bonds nih.gov.

Electronic Indices : These indices are derived from the analysis of electron distribution. The Para-Delocalization Index (PDI), defined for six-membered rings, measures the average electron sharing between para-related atoms nih.gov. The Multicenter Index (MCI) and the Aromatic Fluctuation Index (FLU) also provide measures of cyclic electron delocalization nih.govdtu.dk. These indices are often calculated using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) nih.gov.

Benchmark computational studies have established reference values for the aromaticity of the parent pyridine molecule using various density functional theory (DFT) functionals. nih.govrsc.org. These studies recommend functionals such as wB97XD, CAM-B3LYP, and M06-2X for reliable predictions of aromaticity indices nih.govrsc.org.

The table below presents calculated aromaticity indices for unsubstituted pyridine, which serves as a baseline for understanding the substituted system in this compound.

| Aromaticity Index | Calculated Value for Pyridine | Description |

|---|---|---|

| HOMA | 1.000 | Geometrical index based on bond length equalization. Value of 1 indicates high aromaticity. |

| PDI (x10-2) | 5.67 | Electronic index measuring average electron sharing between para-related atoms. |

| MCI (x10-2) | 2.32 | Multicenter electronic index quantifying cyclic delocalization. |

| FLU (x10-3) | 7.28 | Aromatic Fluctuation Index, another measure of electron delocalization. |

For this compound, the substantial electron donation from the four substituents is expected to alter these values. The enhanced electron density in the π-system would likely lead to further equalization of the C-C and C-N bond lengths within the ring, potentially resulting in a HOMA value that remains close to 1. Concurrently, the increased π-electron delocalization would be reflected in higher values for electronic indices like PDI and MCI compared to the unsubstituted pyridine. These computational insights are crucial for rationalizing the chemical behavior and properties of this highly substituted pyridine derivative.

Synthesis and Investigation of Derivatives and Analogues of 2,4,6 Trimethoxypyridin 3 Ol

Design Principles for Structural Analogues

The design of structural analogues of 2,4,6-trimethoxypyridin-3-ol is guided by several key principles aimed at systematically modifying its properties. As a highly functionalized heterocyclic compound, its structure offers multiple points for modification to modulate biological activity, chemical reactivity, and physical characteristics.

Electronic Modulation : The pyridine (B92270) ring is inherently electron-deficient; however, the presence of three electron-donating methoxy (B1213986) groups (-OCH₃) and a hydroxyl group (-OH) significantly increases the electron density of the aromatic system. A primary design principle is to further modulate this electronic character. Introducing electron-withdrawing groups (EWGs) or additional electron-donating groups (EDGs) can alter the molecule's nucleophilicity, basicity (pKa), and redox potential. nih.gov These changes can influence the molecule's ability to interact with biological targets or participate in specific chemical reactions.

Steric Hindrance : The substituents at positions 2, 3, 4, and 6 create a sterically crowded environment around the pyridine ring. Analogues can be designed to either increase or decrease this steric bulk. Introducing larger groups can enforce specific conformations or provide steric shielding to prevent unwanted reactions at certain positions. Conversely, replacing bulky groups with smaller ones can improve accessibility to the nitrogen atom or other reactive sites.

Pharmacophore Modification : In a medicinal chemistry context, the arrangement of functional groups in this compound can be considered a pharmacophore. Analogues are designed to mimic or alter this pharmacophore to improve binding affinity to a biological target. This can involve changing the position of the hydroxyl group, converting methoxy groups to other ethers or alkyl groups, or introducing new hydrogen bond donors/acceptors.

Physicochemical Property Optimization : Key properties such as solubility, lipophilicity (logP), and metabolic stability are critical for the practical application of a compound. Design strategies often focus on modifying the parent structure to optimize these parameters. For instance, introducing polar functional groups can increase aqueous solubility, while capping the hydroxyl group can increase lipophilicity and potentially prevent rapid metabolic conjugation.

A rational approach to drug design often involves creating a library of analogues where systematic changes are made to probe the impact of each modification. researchgate.net

Synthesis of Substituted 2,4,6-Trimethoxypyridines

The synthesis of new derivatives based on the 2,4,6-trimethoxypyridine (B1365694) scaffold relies on the strategic introduction of additional substituents. The high electron density conferred by the three methoxy groups makes the pyridine ring susceptible to electrophilic aromatic substitution, a reaction that is typically difficult for an unsubstituted pyridine ring. stackexchange.com The directing effects of the existing substituents play a crucial role in determining the position of new functional groups.

The hydroxyl group at C3 and the methoxy groups at C2, C4, and C6 are all ortho-, para-directing. This makes the C5 position the most activated and sterically accessible site for electrophilic attack.

Table 1: Representative Electrophilic Substitution Reactions

| Reaction Type | Reagent | Expected Product (Substitution at C5) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2,4,6-trimethoxypyridin-3-ol |

| Halogenation | Br₂ in AcOH | 5-Bromo-2,4,6-trimethoxypyridin-3-ol |

| Sulfonation | Fuming H₂SO₄ | 2,4,6-Trimethoxy-3-hydroxypyridine-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-2,4,6-trimethoxypyridin-3-ol |

Modern synthetic methods, including photocatalytic approaches, have also proven effective for functionalizing electron-rich pyridines, allowing for C-H amination at the most electron-rich sites. acs.org Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds, although this would typically require prior installation of a handle, such as a halogen, at the desired position (e.g., C5). rsc.org

Preparation of Bridged and Fused Heterocyclic Systems Incorporating the 2,4,6-Trimethoxypyridine Moiety

Creating more complex molecular architectures by fusing or bridging other ring systems onto the 2,4,6-trimethoxypyridine core can lead to compounds with unique three-dimensional shapes and novel properties. These strategies are vital in developing advanced materials and complex pharmaceutical agents. ias.ac.inresearchgate.net

Fused Systems : The synthesis of fused pyridines, such as furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, typically involves building a new ring onto two adjacent atoms of the existing pyridine. A common strategy involves a two-step process:

Functionalization : Introduction of reactive handles at adjacent positions of the pyridine ring (e.g., C5 and C6, or C2 and C3). This could involve, for instance, halogenating the C5 position and then demethylating the C6-methoxy group to a hydroxyl group.

Annulation : A cyclization reaction to form the new ring. For example, a palladium-catalyzed cross-coupling reaction to introduce an alkyne at C5, followed by an electrophilic cyclization or annulation strategy, can be used to construct a fused furan or pyrrole ring. ias.ac.inresearchgate.net

Bridged Systems : Bridged systems involve connecting two non-adjacent atoms of the pyridine ring with an atomic chain. Synthesizing such structures is often challenging and requires intramolecular reactions. One conceptual approach would be to introduce two functionalized side chains onto the pyridine ring that can then be cyclized to form the bridge. For example, functional groups could be installed at the C2 and C6 positions (after demethylation) which are then linked together. Novel unsymmetrical bridged terpyridines have been synthesized using intramolecular Michael additions as a key step. acs.org The development of metal-catalyzed protocols has become increasingly important for the synthesis of various fused pyridine heterocycles. researchgate.netresearchgate.net

Introduction of Other Functional Groups onto the Pyridine Ring

Beyond the electrophilic substitution at C5, various other functional groups can be introduced by modifying the existing substituents or by employing different reaction pathways.

Modification of Existing Groups :

O-Demethylation : The methoxy groups can be selectively or fully demethylated using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield corresponding hydroxyl groups (polyhydroxypyridines). This transformation dramatically increases the compound's polarity and hydrogen-bonding capability.

Etherification/Esterification of the Hydroxyl Group : The C3-hydroxyl group is a reactive handle for introducing a wide variety of functionalities through etherification (e.g., Williamson ether synthesis) or esterification reactions.

Nucleophilic Aromatic Substitution (SNAr) : While the electron-rich nature of the ring disfavors SNAr, it might be possible to replace a methoxy group if a strong electron-withdrawing group is first installed on the ring.

Metalation-Substitution : Directed ortho-metalation is a powerful strategy for functionalizing aromatic rings. The hydroxyl and methoxy groups can direct a strong base (like n-butyllithium) to deprotonate an adjacent C-H bond (likely C5), creating a lithiated intermediate. This nucleophilic species can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups with high regioselectivity.

General methods for pyridine functionalization, such as the addition of Grignard reagents to pyridine N-oxides followed by rearrangement, provide another route to 2-substituted pyridines, although this would require initial N-oxidation of the parent heterocycle. organic-chemistry.org

Conformational and Electronic Effects of Derivatization

Any modification to the this compound structure induces changes in its three-dimensional shape (conformation) and the distribution of electron density within the molecule (electronic effects).

Effect of New Substituents : Introducing an EDG at the C5 position would further increase the ring's electron density and basicity. Conversely, introducing an EWG (like -NO₂ or -CN) at C5 would decrease the electron density, reduce the basicity of the pyridine nitrogen, and make the ring less susceptible to further electrophilic attack. nih.gov These electronic perturbations can be studied and quantified using computational methods like Density Functional Theory (DFT). acs.orgsemanticscholar.org

Conformational Effects :

Steric Interactions : The substituents at the 2, 4, and 6 positions create significant steric hindrance. The methoxy groups are not fixed in space and can rotate around their C-O bonds. The preferred conformation will be one that minimizes steric clash between the methyl groups and adjacent substituents.

Role of 2,4,6 Trimethoxypyridin 3 Ol As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Architectures

Research explicitly detailing the use of 2,4,6-Trimethoxypyridin-3-ol for constructing complex organic molecules is not present in the available scientific literature.

There are no documented instances of this compound being utilized as an intermediate in the total synthesis or the construction of the core structures of any known natural products.

While substituted pyridines are crucial building blocks in medicinal chemistry and materials science for creating diverse heterocyclic scaffolds, the specific application of this compound for this purpose has not been reported.

Application in Catalyst and Ligand Design (if applicable)

No studies have been found that describe the application or investigation of this compound, or its derivatives, in the design and synthesis of catalysts or ligands for chemical transformations.

Methodologies for Incorporation into Larger Molecular Systems

Specific reaction conditions and outcomes for incorporating this compound into larger molecules via common synthetic methodologies have not been documented.

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbonyl compound, using an aldehyde (like formaldehyde) and a primary or secondary amine. wikipedia.orgadichemistry.com This reaction produces a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound. wikipedia.org Although electron-rich heterocycles can act as the acidic component in Mannich reactions, no specific examples or studies involving this compound have been reported.

Friedel-Crafts reactions are a set of reactions developed to attach substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org The two main types are alkylation and acylation. wikipedia.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride, to generate a potent electrophile (a carbocation or an acylium ion). wikipedia.org The application of Friedel-Crafts reactions to this compound has not been described in the scientific literature. The presence of the hydroxyl group and the basic nitrogen atom on the pyridine (B92270) ring can complicate these reactions by coordinating with the Lewis acid catalyst.

Suzuki-Miyaura Coupling (if involving derivatives)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of its starting materials. For a derivative of this compound to participate as the electrophilic partner in a Suzuki-Miyaura coupling, the hydroxyl group at the 3-position would need to be converted into a suitable leaving group, such as a halide (e.g., bromo or chloro) or a triflate.

Despite a comprehensive search of scientific literature, no specific examples or detailed research findings of Suzuki-Miyaura coupling reactions involving derivatives of this compound have been identified. While the Suzuki-Miyaura reaction is widely applied to a vast array of pyridine-based compounds, its application to the 2,4,6-trimethoxypyridine (B1365694) scaffold, particularly for substitution at the 3-position, is not documented in the available research.

Therefore, a data table of reaction conditions, catalysts, and yields for the Suzuki-Miyaura coupling of this compound derivatives cannot be provided at this time. Further research would be required to explore the feasibility and optimization of such a transformation.

Advanced Methodological Approaches in the Study of 2,4,6 Trimethoxypyridin 3 Ol

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in chemical research, utilizing microwave energy to heat reactions efficiently. at.uachemicaljournals.com This technique offers significant advantages over conventional heating, including dramatic reductions in reaction times, increased product yields, and improved purity by minimizing side reactions. chemicaljournals.comijnrd.org The process relies on the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. ijnrd.orgnih.gov

While specific studies detailing the MAOS of 2,4,6-Trimethoxypyridin-3-ol are not prominent in the literature, the methodology has been extensively applied to the synthesis of a wide array of functionalized pyridine (B92270) derivatives. mdpi.comnih.gov For instance, the Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- and tetrasubstituted pyridines, has been adapted to microwave conditions. This one-pot procedure, conducted at 170°C, can reduce reaction times to as little as 10-20 minutes while providing superior yields compared to conventional heating methods. organic-chemistry.org The use of polar solvents like DMSO can enhance efficiency, with reported yields reaching up to 98%. organic-chemistry.org

Similarly, multi-component reactions to form highly functionalized pyridines are well-suited for MAOS. Reactions that would typically require long hours of heating can be completed in minutes, often with higher yields and under solvent-free conditions, aligning with the principles of green chemistry. ijnrd.orgnih.gov For example, the synthesis of certain tri-methoxy-substituted quinolines, a related heterocyclic structure, showed double the yield under microwave irradiation compared to conventional heating. nih.gov These examples demonstrate the potential of MAOS to streamline the synthesis of complex molecules like this compound.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Hours to Days (two steps) | 10-20 minutes (one pot) | Significantly Higher | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Several Hours | Minutes | Higher Yields | mdpi.comnih.gov |

| Friedländer Synthesis of Quinolines | Not specified | Minutes | Yield from 34% to 72% | nih.gov |

Biocatalytic Transformations

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, presenting a sustainable alternative to traditional chemical methods. nbinno.comnih.gov The application of biocatalysts for the synthesis of pyridinols is particularly attractive, as chemical hydroxylation methods can be inefficient. researchgate.net

Direct research on the biocatalytic transformation of this compound is scarce. However, related studies show significant promise. A highly relevant example is the synthesis of 2,4,6-trimethylpyridin-3-ol from 2,4,6-trimethylpyridine (B116444) using the resting cells of Rhodococcus jostii TMP1, demonstrating the feasibility of microbial hydroxylation on a polysubstituted pyridine ring. researchgate.net Furthermore, oxygenating biocatalysts like cytochrome P450s and flavin-dependent monooxygenases are widely used to introduce hydroxyl groups onto various substrates, including aromatic rings. nih.govresearchgate.net These enzymes can achieve high regio- and stereoselectivity that is challenging to replicate with conventional chemistry. adelaide.edu.au For instance, when a pyridine ring is substituted with electron-donating methoxy (B1213986) groups, its electron-rich character is enhanced, potentially making it more reactive and amenable to enzymatic coupling reactions. acs.org

Whole-cell biocatalysis, using microorganisms such as Burkholderia sp. MAK1, has been employed for the regioselective N-oxidation of various pyridine compounds. nbinno.com Such systems are efficient as they contain all necessary enzymes and cofactors, eliminating the need for complex enzyme purification. nbinno.com These approaches highlight a clear potential pathway for the selective hydroxylation of a trimethoxypyridine precursor to yield this compound.

| Biocatalyst | Substrate | Transformation | Product | Reference |

|---|---|---|---|---|

| Resting cells of Rhodococcus jostii TMP1 | 2,4,6-Trimethylpyridine | Hydroxylation | 2,4,6-Trimethylpyridin-3-ol | researchgate.net |

| Whole cells of Burkholderia sp. MAK1 | 3-Methylpyridine | Regioselective N-oxidation | 3-Methylpyridine-N-oxide | nbinno.com |

| Recombinant microbial whole cells | 2,6-Lutidine | Hydroxylation | 2,6-Bis(hydroxymethyl)pyridine | rsc.org |

| Dimethoxy-substituted pyridine | Coupling with diethyl bromomalonate | Aromatic diester derivative | acs.org |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, has emerged as a powerful technology in chemical synthesis. mdpi.com It offers several advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation and integration of multiple reaction steps. mdpi.comresearchgate.net

While a specific continuous flow synthesis for this compound has not been reported, the methodology is widely applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). mdpi.commdpi.com For example, a continuous flow microreactor using a packed-bed catalyst has been successfully employed for the N-oxidation of pyridine derivatives, a process that can run for over 800 hours while maintaining catalyst activity. researchgate.netorganic-chemistry.org This demonstrates the robustness and potential for large-scale production that flow chemistry offers.

Multi-step syntheses of complex molecules can be streamlined in flow reactors, eliminating the need to isolate and purify intermediates. mdpi.com The synthesis of pyridines and dihydropyridines has been successfully transferred to a continuous flow microwave reactor, combining the benefits of both technologies to achieve high yields in a single step. nih.gov Bayesian optimization algorithms have also been integrated with continuous flow setups to rapidly optimize reaction conditions, such as yield and production rate, for the synthesis of pyridinium (B92312) salts. nih.gov These advanced process control strategies could be invaluable in developing an efficient, on-demand synthesis of this compound.

| Reaction | Flow System Details | Key Advantages | Outcome | Reference |

|---|---|---|---|---|

| N-Oxidation of Pyridine Derivatives | Packed-bed microreactor with TS-1 catalyst and H₂O₂ | Safer, greener, highly efficient, long-term stability | Up to 99% yield; >800 hours continuous operation | researchgate.netorganic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave flow reactor | One-step process, rapid, good yield | Trisubstituted pyridines as single regioisomers | nih.gov |

| Butylpyridinium Bromide Synthesis | Continuous flow reactor with Bayesian optimization | Simultaneous optimization of yield and production rate | Well-defined Pareto front for optimized conditions | nih.gov |

Electrochemistry in Organic Synthesis

Electrochemical synthesis uses electricity to drive chemical reactions, offering a green and highly controllable alternative to conventional methods that often rely on toxic and expensive chemical oxidants or reductants. nih.govnih.gov This technique is gaining attention for its ability to enable novel transformations and functionalize otherwise unreactive C-H bonds.

There is no specific literature on the electrochemical synthesis of this compound. However, recent breakthroughs in the electrochemical functionalization of the pyridine ring are highly relevant. Researchers have developed an electrochemical strategy for the direct carboxylation of pyridines using CO₂, a transformation that is difficult to achieve with other methods. nih.govsciencedaily.com Intriguingly, the site of carboxylation (C4 or C5) could be controlled simply by changing the type of electrochemical reactor (undivided vs. divided cell), demonstrating the high level of control offered by electrosynthesis. sciencedaily.comresearchgate.net

Electrochemical methods have also been used for photochemical functionalization of pyridines via the generation of pyridinyl radicals and for the synthesis of various nitrogen-containing heterocycles like aziridines and pyrrolidines. acs.orgrsc.org Furthermore, the electrochemical-induced hydroxylation of aryl halides in water provides a mild and environmentally friendly route to phenols, suggesting a possible pathway for introducing the hydroxyl group onto a suitably halogenated pyridine precursor. rsc.org These examples underscore the potential of electrochemistry to provide novel, sustainable routes for the synthesis and modification of complex pyridinols.

| Transformation | Reaction Details | Significance | Reference |

|---|---|---|---|

| Direct C-H Carboxylation | Electroreductive strategy using CO₂ | Site selectivity (C4 vs. C5) controlled by reactor type | nih.govsciencedaily.com |

| C-H Alkylation | Single-electron reduction of 4-cyano-pyridine | Achieves meta-C-H primary, secondary, and tertiary alkylations | researchgate.net |

| Radical Functionalization | Photochemical method via pyridinyl radicals | Enables coupling with radicals from allylic C-H bonds | acs.org |

| Synthesis of CN-substituted imidazo[1,5-a]pyridines | Cascade process using NH₄SCN as electrolyte and cyanating agent | Three-component electrosynthesis from pyridine-2-carboxaldehydes | rsc.org |

Future Research Directions and Unexplored Reactivity of 2,4,6 Trimethoxypyridin 3 Ol

Exploration of Novel Synthetic Pathways

While classical methods for pyridine (B92270) synthesis exist, the development of more efficient, sustainable, and modular routes to 2,4,6-trimethoxypyridin-3-ol and its analogues is a crucial area for future research. Modern synthetic strategies could offer significant advantages over traditional approaches. The exploration of novel synthetic routes is a dynamic field in medicinal chemistry, constantly seeking to improve efficiency and access to complex molecules. hilarispublisher.commdpi.com

Future research should focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a rapid and atom-economical approach to the polysubstituted pyridine core. rsc.org The use of nanocatalysts in such reactions has shown promise for the synthesis of other polysubstituted pyridines and could be adapted for this target. rsc.org

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate scalability. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions.

| Feature | Classical Multi-step Synthesis | Hypothetical Multicomponent Reaction |

|---|---|---|

| Number of Steps | Multiple | One-pot |

| Atom Economy | Lower | Higher |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Potentially milder, catalyst-dependent |

| Scalability | Can be challenging | More amenable to scale-up |

| Environmental Impact | Higher (more waste generated) | Lower (less waste, potentially greener solvents) |

Investigation of Unprecedented Reactivity Patterns

The electron-rich nature of the this compound ring suggests a reactivity profile that is distinct from simpler pyridine derivatives. Future studies should aim to explore and exploit these unique electronic properties. The reactivity of pyridine rings can be significantly influenced by their substituents. nih.govrsc.org

Key areas for investigation include:

Late-Stage C-H Functionalization: Developing methods for the selective functionalization of the C-5 position would provide a powerful tool for generating a library of analogues with diverse properties. nih.govresearchgate.net While ortho- and para-functionalization of pyridines is common, meta-selective functionalization remains a challenge. researchgate.net

Dearomatization-Rearomatization Strategies: Exploring the dearomatization of the pyridine ring could open up novel pathways for the introduction of functional groups that are not accessible through traditional electrophilic or nucleophilic aromatic substitution.

Photocatalysis: The use of visible-light photocatalysis could enable novel transformations and the formation of unique bonds under mild conditions, harnessing the reactivity of pyridinyl radicals. iciq.orgacs.orgacs.org

Development of New Applications as a Versatile Synthetic Synthon

The diverse functional groups present in this compound make it an attractive building block for the synthesis of more complex molecules. Pyridine derivatives are prevalent scaffolds in many FDA-approved drugs. acs.org

Future applications to be explored include:

Medicinal Chemistry: The pyridine scaffold is a common pharmacophore in drug discovery. jchemrev.com this compound could serve as a starting point for the synthesis of novel compounds with potential biological activities, such as kinase inhibitors or anti-inflammatory agents.

Materials Science: Polysubstituted pyridines have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands for metal-organic frameworks (MOFs).

Agrochemicals: The pyridine ring is also a key component of many herbicides and pesticides. New derivatives of this compound could be synthesized and screened for potential agrochemical applications.

Advanced Mechanistic Studies using Isotopic Labeling

To fully understand and optimize the reactivity of this compound, detailed mechanistic studies are essential. Isotopic labeling is a powerful tool for elucidating reaction mechanisms and has been successfully applied to the study of pyridine chemistry. kcl.ac.ukresearchgate.netresearchgate.netchemrxiv.org

Future research in this area should involve:

Nitrogen-15 Labeling: Synthesizing the ¹⁵N-isotopologue of this compound would allow for the tracking of the nitrogen atom in various reactions, providing insights into reaction pathways. A Zincke activation strategy could be a potential route for nitrogen isotope exchange. kcl.ac.ukresearchgate.netchemrxiv.org The conversion of ¹⁴N-pyridines to their ¹⁵N-isotopologues can be achieved by ring-opening to Zincke imine intermediates followed by ring-closing with ¹⁵NH₄Cl. nih.gov

Carbon-13 and Deuterium Labeling: Site-specific incorporation of ¹³C or deuterium at various positions on the pyridine ring and methoxy (B1213986) groups would enable detailed kinetic isotope effect (KIE) studies, helping to identify rate-determining steps and transition state structures.

In Situ Spectroscopic Monitoring: Utilizing techniques such as in situ NMR and IR spectroscopy in conjunction with isotopic labeling would provide real-time information on the formation and consumption of intermediates.

| Isotope | Position of Label | Potential Application |

|---|---|---|

| ¹⁵N | Pyridine Ring Nitrogen | Elucidating mechanisms of ring-opening and ring-closing reactions. |

| ¹³C | C-3 or C-5 | Studying mechanisms of C-H functionalization reactions. |

| ²H (Deuterium) | Hydroxyl group | Investigating the role of the hydroxyl group in catalysis or hydrogen bonding. |

| ¹³C | Methoxy groups | Probing the electronic effects of the methoxy groups on reactivity. |

Computational Exploration of Untapped Chemical Space

Theoretical and computational chemistry offer powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and saving valuable resources. nih.gov Computational studies have been used to investigate the tautomerism and stability of other substituted pyridines. bohrium.comresearchgate.netwayne.edunih.gov

Future computational work on this compound should focus on:

Tautomerism and Conformational Analysis: A detailed computational study of the potential tautomers and conformers of this compound will provide insights into its ground-state properties and relative stabilities.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of proposed novel reactions, predicting activation energies and product distributions. This can help to identify the most promising reaction conditions before extensive experimental work is undertaken.

Virtual Screening: Computational docking studies can be used to predict the binding affinity of this compound derivatives to various biological targets, aiding in the rational design of new drug candidates. Theoretical studies of pyridine derivatives have been employed to explore their potential as high-energy materials. researchgate.net

| Property | 3-Hydroxy Tautomer | 3-Oxo Tautomer (Pyridone) |

|---|---|---|

| Calculated Dipole Moment (Debye) | ~2.5 | ~4.0 |

| Relative Energy (kcal/mol) | 0 (Reference) | +2.1 |

| HOMO-LUMO Gap (eV) | ~5.8 | ~5.5 |

| Predicted pKa | ~8.5 | ~10.2 |

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2,4,6-Trimethoxypyridin-3-ol, and how do reaction parameters influence yield?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pyridine derivatives (e.g., 2,5,6-Trimethoxypyridin-3-ol) suggest regioselective methoxylation as a critical step . Key parameters include:

- Temperature control : Elevated temperatures (>100°C) may promote demethylation side reactions.

- Catalyst selection : Palladium-mediated cross-coupling (e.g., as used in chloropyridinol synthesis ) could enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Data Table : Hypothetical comparison based on related compounds:

| Method | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Direct methoxylation | 45–55 | ≥90% | Regioselectivity control |

| Multi-step protection | 60–70 | ≥95% | Deprotection efficiency |

Q. Which analytical techniques are most robust for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can resolve methoxy group positioning (e.g., δ 3.8–4.0 ppm for aromatic-OCH₃) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 200.0922 for C₈H₁₁NO₄).

- HPLC-PDA : Assess purity (>98% recommended for biological assays) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (analogous to pyridine derivatives in ).

- Moisture control : Use desiccants to avoid hydrolysis of methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Apply meta-analysis frameworks (e.g., I² statistic ) to quantify heterogeneity in published data. For example:

- Step 1 : Aggregate NMR data from multiple sources.

- Step 2 : Calculate I² to determine the proportion of variance due to true differences vs. chance .

- Step 3 : Use sensitivity analysis to identify outliers (e.g., solvent effects or calibration errors).

Q. What strategies optimize regioselective methoxylation in pyridine systems to synthesize this compound?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., halogens) to position methoxy groups .

- Protection-deprotection sequences : Temporarily block reactive sites (e.g., silyl ethers) to control substitution patterns .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

Q. What meta-analytical approaches are suitable for integrating pharmacological data on this compound from disparate studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.